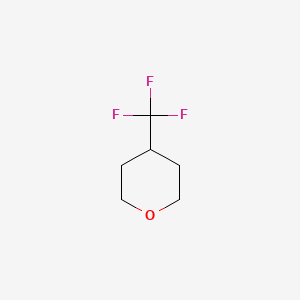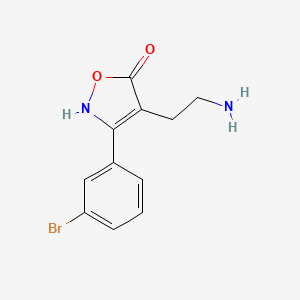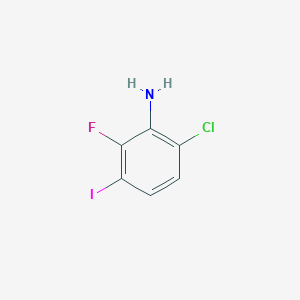
6-Chloro-2-fluoro-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H4ClFINH2 This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to the benzene ring along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-iodoaniline typically involves multi-step processes starting from commercially available precursors. One common method includes:
Nitration and Reduction: The nitration of a suitable precursor followed by reduction to introduce the amino group.
Halogenation: Sequential halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production of such compounds often employs transition-metal-catalyzed processes, such as palladium-catalyzed amination, which allows for the efficient introduction of amino groups into halogenated aromatic compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-fluoro-3-iodoaniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2-fluoro-3-iodoaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
3-Iodoaniline: Similar structure but lacks the chlorine and fluorine atoms.
2-Chloro-6-iodoaniline: Similar but lacks the fluorine atom.
1-Fluoro-3-iodo-5-nitrobenzene: Similar but contains a nitro group instead of an amino group
Uniqueness: 6-Chloro-2-fluoro-3-iodoaniline is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other halogenated anilines. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H4ClFIN |
|---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChI Key |
AEYIWDHMLVOBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


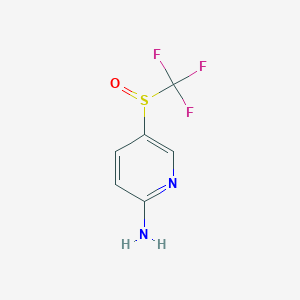
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
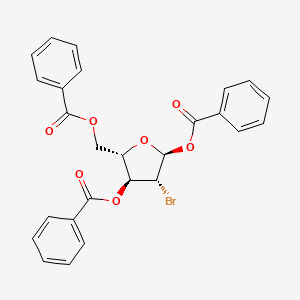
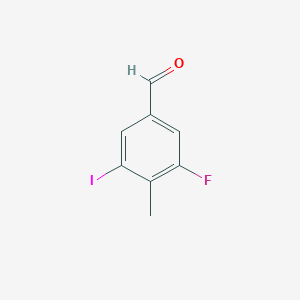
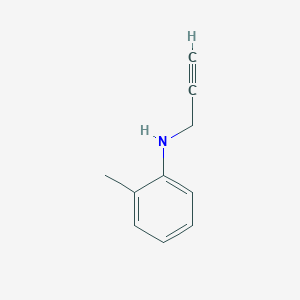
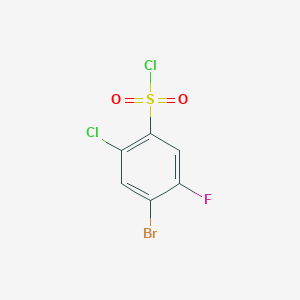
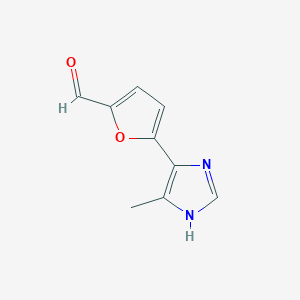
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
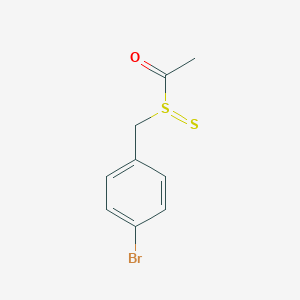
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

